Benzenesulfonic acid, tridecyl- Benzenesulfonic acid, tridecyl-
Brand Name: Vulcanchem
CAS No.: 59599-57-4
VCID: VC18968094
InChI: InChI=1S/C19H32O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-14-16-19(17-15-18)23(20,21)22/h14-17H,2-13H2,1H3,(H,20,21,22)
SMILES:
Molecular Formula: C19H32O3S
Molecular Weight: 340.5 g/mol

Benzenesulfonic acid, tridecyl-

CAS No.: 59599-57-4

Cat. No.: VC18968094

Molecular Formula: C19H32O3S

Molecular Weight: 340.5 g/mol

* For research use only. Not for human or veterinary use.

Benzenesulfonic acid, tridecyl- - 59599-57-4

Specification

CAS No. 59599-57-4
Molecular Formula C19H32O3S
Molecular Weight 340.5 g/mol
IUPAC Name 4-tridecylbenzenesulfonic acid
Standard InChI InChI=1S/C19H32O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-14-16-19(17-15-18)23(20,21)22/h14-17H,2-13H2,1H3,(H,20,21,22)
Standard InChI Key ANZWOARUBDXLMN-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

Benzenesulfonic acid, tridecyl- has the molecular formula C₁₉H₃₂O₃S and a molecular weight of 340.5 g/mol. The IUPAC name is 4-tridecylbenzenesulfonic acid, reflecting the substitution pattern where the sulfonic acid group occupies the para position relative to the tridecyl chain.

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS No.25496-01-9
Molecular FormulaC₁₉H₃₂O₃S
SMILESCCCCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O
InChI KeyANZWOARUBDXLMN-UHFFFAOYSA-N

Salts and Derivatives

Benzenesulfonic acid, tridecyl- forms salts with cations such as sodium (CAS No. 26248-24-8) and triethanolamine (CAS No. 61886-59-7) . These derivatives enhance solubility and stability in formulations:

  • Sodium tridecylbenzenesulfonate: Ionic surfactant with improved water solubility.

  • Triethanolamine tridecylbenzenesulfonate: Non-ionic surfactant used in cosmetics .

Synthesis and Industrial Production

Synthesis Pathways

The compound is synthesized via Friedel-Crafts alkylation followed by sulfonation:

  • Alkylation: Benzene reacts with 1-tridecene in the presence of AlCl₃ to form tridecylbenzene.

  • Sulfonation: Tridecylbenzene is treated with concentrated sulfuric acid (H₂SO₄) at 40–50°C to introduce the sulfonic acid group.

Table 2: Synthetic Conditions

StepReagents/ConditionsYield
AlkylationBenzene, 1-tridecene, AlCl₃, 80°C85–90%
SulfonationH₂SO₄, 40–50°C, 4 h75–80%

Industrial Scale-Up

Manufacturers optimize sulfonation using falling-film reactors to control exothermic reactions and minimize byproducts like sulfones. Post-synthesis neutralization with NaOH or triethanolamine produces salt forms tailored for specific applications .

Physicochemical Properties

Solubility and Stability

  • Water Solubility: Low for the free acid (0.1 g/L at 25°C) but increases significantly in salt forms (e.g., sodium salt: 50 g/L).

  • Thermal Stability: Stable up to 200°C; decomposes above 250°C via desulfonation .

Surface Activity

The compound reduces water’s surface tension to 32 mN/m at 0.1% concentration, comparable to sodium dodecylbenzenesulfonate . Critical micelle concentration (CMC) is 0.8 mM in aqueous solutions .

Applications and Industrial Uses

Surfactant in Detergents

Benzenesulfonic acid, tridecyl- and its salts are used in:

  • Laundry detergents: Enhances soil removal by emulsifying oils .

  • Industrial cleaners: Degreases machinery in automotive and aerospace sectors.

Cosmetics and Personal Care

Triethanolamine tridecylbenzenesulfonate (CAS No. 61886-59-7) is approved by the Cosmetic Ingredient Review (CIR) as a cleansing agent in shampoos and facial cleansers .

Agricultural Formulations

The sodium salt acts as a wetting agent in pesticides, improving spray coverage on hydrophobic plant surfaces .

Regulatory Status

U.S. EPA Regulations

The compound’s salts (e.g., sodium, ammonium) are exempt from tolerance requirements under 40 CFR 180.910 when used as inert ingredients in pesticides .

Recent Research Developments

Green Synthesis Methods

A 2024 study demonstrated enzyme-catalyzed sulfonation using aryl sulfotransferases, achieving 90% yield with reduced waste.

Biomedical Applications

Preliminary research explores sodium tridecylbenzenesulfonate as a drug delivery enhancer for hydrophobic pharmaceuticals.

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